[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate
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Overview
Description
ONO-0740556 is a potent agonist of the human lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid receptors are a group of G protein-coupled receptors activated by the bioactive lipid, lysophosphatidic acid. These receptors are involved in various biological processes, including cancer, inflammation, and neuropathic pain . ONO-0740556 is an analog of lysophosphatidic acid with more potent activity against LPA1 .
Preparation Methods
The synthesis of ONO-0740556 involves several steps, including the preparation of the lysophosphatidic acid analog and its subsequent modification to enhance its activity against LPA1. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to achieve high purity and yield . Industrial production methods for ONO-0740556 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
ONO-0740556 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ONO-0740556 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of lysophosphatidic acid receptors.
Biology: It is used to investigate the role of lysophosphatidic acid receptors in various biological processes, including cell signaling and migration.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neuropathic pain.
Industry: It is used in the development of new drugs targeting lysophosphatidic acid receptors
Mechanism of Action
ONO-0740556 exerts its effects by binding to the lysophosphatidic acid receptor 1 (LPA1) and activating it. This activation leads to a series of intracellular signaling events mediated by the G protein-coupled receptor pathway. The binding of ONO-0740556 to LPA1 involves specific interactions with the receptor’s transmembrane segments and the central hydrophobic core .
Comparison with Similar Compounds
ONO-0740556 is unique in its potent activity against lysophosphatidic acid receptor 1 compared to other lysophosphatidic acid analogs. Similar compounds include:
Lysophosphatidic acid: The natural ligand for lysophosphatidic acid receptors.
Sphingosine-1-phosphate: Another bioactive lipid that activates a different set of G protein-coupled receptors.
2-arachidonyl glycerol: A dephosphorylated lysophosphatidic acid derivative that activates cannabinoid receptors
These compounds share structural similarities but differ in their receptor targets and biological activities.
Properties
Molecular Formula |
C20H34NO6P |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[(2R)-2-[5-(2-hexylphenyl)pentanoylamino]-3-hydroxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H34NO6P/c1-2-3-4-5-10-17-11-6-7-12-18(17)13-8-9-14-20(23)21-19(15-22)16-27-28(24,25)26/h6-7,11-12,19,22H,2-5,8-10,13-16H2,1H3,(H,21,23)(H2,24,25,26)/t19-/m1/s1 |
InChI Key |
LYWONSBDWRVEKO-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCC1=CC=CC=C1CCCCC(=O)N[C@H](CO)COP(=O)(O)O |
Canonical SMILES |
CCCCCCC1=CC=CC=C1CCCCC(=O)NC(CO)COP(=O)(O)O |
Origin of Product |
United States |
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